Diethyl-d10-amine
Overview
Description
Diethyl-d10-amine is a derivative of diethyl amine, where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This substitution results in a compound with similar chemical properties to diethyl amine but with a different vibrational spectrum due to the increased mass of deuterium. Diethyl amine itself has been extensively studied, revealing insights into its vibrational spectra and the presence of rotational isomers . The rotational spectrum of diethyl amine has been characterized, showing effects due to nitrogen inversion, quadrupole coupling, and internal rotation of methyl groups . Although these studies do not directly describe diethyl-d10-amine, they provide a foundational understanding of the parent compound's behavior, which can be extrapolated to its deuterated counterpart.
Synthesis Analysis
The synthesis of diethyl-d10-amine would likely follow similar methods to those used for diethyl amine, with the key difference being the use of deuterated starting materials to incorporate deuterium atoms into the molecule. The synthesis process would need to be carefully controlled to ensure complete deuteration. While the provided papers do not detail the synthesis of diethyl-d10-amine, understanding the synthesis of diethyl amine and the effects of isotopic substitution is crucial for replicating the process with deuterium .
Molecular Structure Analysis
The molecular structure of diethyl-d10-amine can be inferred from studies on diethyl amine. The vibrational spectra of diethyl amine indicate the presence of at least two rotational isomers, trans-trans and trans-gauche, in the fluid phase, with the molecule assuming a trans-gauche conformation in the solid phase at low temperatures . The rotational spectrum of diethyl amine has provided precise rotational constants and insights into the barrier to nitrogen inversion and the internal rotation of methyl groups . These findings are directly relevant to the molecular structure analysis of diethyl-d10-amine, as the deuterium substitution would not significantly alter the overall molecular geometry.
Chemical Reactions Analysis
Diethyl amine is known to be reactive towards free radicals, as demonstrated by diethyl hydroxyl amine's efficiency in trapping alkyl, alkoxy, and peroxy radicals . Although diethyl-d10-amine is not explicitly mentioned, it is reasonable to assume that it would exhibit similar reactivity patterns due to the conservation of the molecular structure, with the primary difference being the kinetic isotope effect introduced by the presence of deuterium.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl-d10-amine would be expected to be similar to those of diethyl amine, with some differences arising from the heavier mass of deuterium. For instance, the vibrational frequencies would be lower, and the molecule might exhibit slightly different boiling and melting points. The rotational constants and quadrupole coupling constants of diethyl amine provide a basis for predicting the spectroscopic properties of diethyl-d10-amine . The reactivity of diethyl amine with free radicals suggests that diethyl-d10-amine would also be a good trap for these species, although the reaction rates might differ due to the isotope effect .
Scientific Research Applications
Environmental Impact Assessment
Karl et al. (2011) conducted a study on the environmental impact of amine emissions from a CO2 capture plant, focusing on monoethanol amine (MEA) and diethyl amine (DEYA). Their research indicated potential environmental hazards due to emissions of DEYA, particularly concerning aquatic ecosystems and drinking water safety limits (Karl et al., 2011).
Air Quality Analysis
Liu et al. (2017) investigated the concentration and size distribution of amines, including diethyl amine, in atmospheric particles in urban Guangzhou, China. This study provided insights into the contribution of amines to secondary organic aerosols and their removal mechanisms in urban areas (Liu et al., 2017).
Reaction Dynamics
Abuin et al. (1978) explored the reactivity of diethyl hydroxyl amine towards free radicals. Their findings contributed to the understanding of specific rate constants for reactions involving diethyl hydroxyl amine and various radicals (Abuin et al., 1978).
Insecticide Synthesis
Kochansky (2000) explored the synthesis of deuterated insecticides, including Diethyl-d10, as internal standards for chromatographic analyses. This research is significant for advancing methods in pesticide analysis and synthesis (Kochansky, 2000).
Chemical Reaction Studies
Baschky and Kass (2000) investigated the elimination reactions of diethyl ether and diethyl ether-d10 with hydroxide and amide ions. Their work provided valuable information on the reaction mechanisms and potential energy surfaces for base-induced eliminations (Baschky & Kass, 2000).
Use in Fluorinating Reagents
Dmowski and Kamiński (1983) studied the use of diethyl(trifluoromethyl)amine as a fluorinating reagent. This research compared its effectiveness with other fluoroamine reagents in replacing hydroxyl groups in alcohols and carboxylic acids by fluorine atoms (Dmowski & Kamiński, 1983).
Sensor Development
Zhang and Yu (1994) utilized diethyl amine in developing poly(vinyl chloride) membrane electrodes for sensing primary amine species. This research contributes to the field of chemical sensing and detection (Zhang & Yu, 1994).
Antimalarial Activity
Chibale et al. (2000) synthesized amine and urea analogs of ferrochloroquine and evaluated their antimalarial activity. Their findings indicated that these analogs were more effective than traditional chloroquine in both sensitive and resistant strains of Plasmodium falciparum (Chibale et al., 2000).
Synthesis of Carboxylic Esters and Amides
Shioiri et al. (1976) explored the reaction of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the synthesis of carboxylic esters and amides. This study is significant for organic synthesis, particularly in the preparation of amides and peptides (Shioiri et al., 1976).
Polymer Research
Bütün et al. (2001) conducted research on the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers, including 2-(diethylamino)ethyl methacrylate (DEA). This study contributes to the field of polymer science, particularly in understanding solubility behavior and micellization (Bütün et al., 2001).
Herbicide Development
Fedtke et al. (2001) identified N,N-diethyl-N-(2-undecynyl)amine (NDUA) as an inhibitor of lycopene cyclase, comparing it with other cyclase inhibitors. This research is relevant to the development of new herbicidal compounds (Fedtke et al., 2001).
Safety And Hazards
Diethyl-d10-amine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514698 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-d10-amine | |
CAS RN |
120092-66-2 | |
Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl-d10-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.